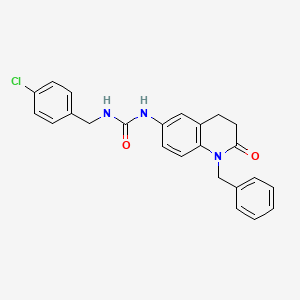
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea is a useful research compound. Its molecular formula is C24H22ClN3O2 and its molecular weight is 419.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
- CAS Number : 941991-16-8
Structure
The structure of the compound features a tetrahydroquinoline core with a benzyl and a chlorobenzyl substituent, which are believed to enhance its biological activity.
Anticancer Activity
Recent studies indicate that compounds related to tetrahydroquinolines exhibit significant anticancer properties. The mechanism primarily involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, the compound has shown potential in targeting Thioredoxin Reductase (TrxR) , an enzyme implicated in cancer progression. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .
Case Study: In Vitro Analysis
A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. These compounds were tested for their ability to induce apoptosis and inhibit cell growth. The results indicated that the compounds could reduce cell viability significantly at concentrations as low as 10 µM over 48 hours .
Antimicrobial Activity
The antimicrobial properties of tetrahydroquinoline derivatives have also been explored. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Table: Antimicrobial Activity Results
| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 50 | 12 |
The precise mechanism by which This compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The quinoline core allows for intercalation with DNA, potentially inhibiting replication.
- The presence of halogen and aromatic substituents enhances binding affinity to target proteins involved in cell signaling pathways.
This dual action may contribute to both anticancer and antimicrobial effects observed in experimental settings .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications to the benzyl groups can significantly impact biological activity. For example:
- Substitution patterns on the benzyl ring can influence the potency against specific cancer types.
- Variations in halogen atoms (e.g., chlorine vs. bromine) also appear to affect binding efficacy and selectivity towards certain enzymes.
Future Directions
Ongoing research aims to optimize the structure of this compound to enhance its efficacy and reduce potential side effects. Investigations into combination therapies with existing chemotherapeutics are also underway to evaluate synergistic effects.
Propiedades
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-9-6-17(7-10-20)15-26-24(30)27-21-11-12-22-19(14-21)8-13-23(29)28(22)16-18-4-2-1-3-5-18/h1-7,9-12,14H,8,13,15-16H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBHXXHZSECJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













